CID 71354588
Description
CID 71354588 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. Compounds are typically analyzed for structural features (e.g., functional groups, stereochemistry), physicochemical properties (e.g., solubility, logP), and biological activity (e.g., enzyme inhibition, cytotoxicity). For instance, structural analogs like CID 46907796 () and oscillatoxin derivatives () are characterized using spectroscopic techniques (e.g., LC-ESI-MS, NMR) and bioactivity assays .
Hypothetically, this compound would require:
Properties
Molecular Formula |
Sn3Tb |
|---|---|
Molecular Weight |
515.1 g/mol |
InChI |
InChI=1S/3Sn.Tb |
InChI Key |
SAOVABDHFMGECE-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Tb] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position undergoes nucleophilic substitution (SN₂) under basic conditions. Common nucleophiles include hydroxide, amines, and thiols.
| Reaction Type | Reagents/Conditions | Product | Key Characteristics |
|---|---|---|---|
| Hydrolysis | KOH/EtOH, reflux | 3-(2-Nitrophenyl)acrylic acid | Forms α,β-unsaturated acid via elimination |
| Amination | NH₃ in DMF, 60°C | 3-(2-Nitrophenyl)alanine analogs | Retains nitro group; forms β-amino acid derivatives |
Mechanistic Insight : The reaction proceeds through a planar transition state, with the nitro group exerting an electron-withdrawing effect that stabilizes the intermediate carbocation .
Nitro Group Reduction
The aromatic nitro group can be selectively reduced to an amine under catalytic hydrogenation or using stoichiometric reducing agents.
Application : The resulting amine serves as a precursor for azo dyes or pharmaceutical intermediates .
Decarboxylation and Elimination
Under acidic or thermal conditions, decarboxylation occurs concurrently with elimination of HBr, forming styrene derivatives.
| Conditions | Reagents | Product | Byproducts |
|---|---|---|---|
| H₂SO₄, Δ | Concentrated H₂SO₄, 120°C | 2-Nitrostyrene | CO₂, HBr |
| Pyridine, reflux | Pyridine as base | Same as above | Higher purity |
Structural Impact : The carboxylic acid group facilitates β-elimination, while the nitro group stabilizes the conjugated π-system.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalytic System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acid | Biarylpropanoic acid derivatives |
| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, NEt₃ | Styrene | α,β-Disubstituted acrylates |
Limitations : Steric hindrance from the nitro group may reduce coupling efficiency with bulky partners.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position of the phenyl ring, enabling sulfonation or nitration.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 3-Bromo-3-(2,4-dinitrophenyl)propanoic acid | Meta to existing nitro group |
| SO₃/H₂SO₄ | 80°C, 4 hrs | Sulfonated derivative | Improved water solubility |
Biological Interactions
In hepatotoxicity studies, CID 71354588’s nitro group may undergo metabolic reduction to nitroso intermediates, which form DNA adducts via Schiff base formation . This reactivity is critical in structure-activity relationship (SAR) models for predicting toxicity.
Key Stability Considerations:
-
Photodegradation : The nitro group renders the compound light-sensitive, requiring storage in amber glass.
-
pH Sensitivity : The carboxylic acid protonates below pH 3, altering solubility and reactivity.
Scientific Research Applications
CID 71354588 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be utilized in studies involving cellular processes and molecular interactionsAdditionally, in industry, this compound can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71354588 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, functional analogs, and compounds with overlapping biological targets. The following table synthesizes methodologies and parameters from the evidence:
Table 1: Key Properties of CID 71354588 and Analogs
| Compound CID | Molecular Formula | Molecular Weight | Biological Activity (IC50) | Solubility (mg/mL) | LogP | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | Not available | Not available | Hypothetical target | Predicted | ~2.1 | Core scaffold with halogenation |
| CID 46907796 | C20H18N2O3 | 334.37 | Nrf2 inhibitor (4.9 μM) | 0.61 (ESOL) | 3.5 | Bicyclic amine, ketone group |
| CID 101283546 | C32H48O8 | 584.72 | Cytotoxic (Oscillatoxin D) | 0.24 (ESOL) | 4.8 | Macrocyclic lactone |
| CID 156582093 | C30H44O7 | 516.67 | Antifungal | 28.9 (SILICOS-IT) | 1.2 | Epoxide, conjugated diene |
| CAS 1254115-23-5 | C7H14N2O | 142.20 | P-gp substrate | 86.7 (ESOL) | 0.03 | Piperazine, nitro group |
Structural and Functional Analysis
Core Scaffold :
- CID 46907796 () shares a bicyclic amine framework, while oscillatoxin derivatives () feature macrocyclic lactones. This compound may adopt a hybrid scaffold, balancing rigidity and solubility.
- Halogenation (e.g., Cl, Br) in CID 1046861-20-4 () enhances target binding but reduces solubility, a trade-off critical for drug design.
Bioactivity :
- Nrf2 inhibitors (e.g., CID 46907796) show sub-micromolar IC50 values (), whereas oscillatoxins prioritize cytotoxicity (). This compound’s activity would depend on its interaction with redox-sensitive pathways.
Physicochemical Properties :
- Solubility and logP vary significantly: Piperazine-containing compounds (e.g., CAS 1254115-23-5, ) exhibit high solubility (>80 mg/mL) due to polar groups, whereas macrocyclic lactones (e.g., CID 101283546) are lipophilic (logP >4) .
Table 2: Advantages and Limitations of Analogs
| Compound CID | Advantages | Limitations |
|---|---|---|
| CID 46907796 | High Nrf2 selectivity | Poor aqueous solubility |
| CID 101283546 | Potent cytotoxicity | Synthetic complexity |
| CAS 17289-25-7 | High GI absorption | Low BBB penetration |
| This compound | Predicted balanced logP | Potential metabolic instability |
Methodological Considerations
Structural Confirmation: As per and , LC-ESI-MS with in-source CID can differentiate isomers (e.g., ginsenosides) and confirm fragmentation patterns for this compound. X-ray crystallography () is recommended for resolving stereochemistry.
Comparative Bioassays :
Data Reproducibility :
- Guidelines in and emphasize citing competing methods and validating results with ≥3 independent techniques (e.g., NMR, HRMS, HPLC).
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